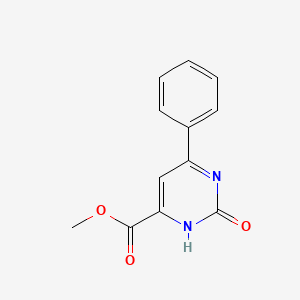

Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-4-phenyl-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11(15)10-7-9(13-12(16)14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPLMTDPWYMZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 2 undergoes substitution reactions under Mitsunobu conditions or alkylation protocols. For example:

Reaction with Benzyl Alcohol

Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate reacts with benzyl alcohol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to form methyl 2-(benzyloxy)-6-phenylpyrimidine-4-carboxylate (I-A2).

| Parameter | Value | Source |

|---|---|---|

| Reagents | DIAD, PPh₃, benzyl alcohol | |

| Solvent | Dry DMF | |

| Temperature | 0°C to room temperature | |

| Yield | 86% |

This reaction proceeds via a Mitsunobu mechanism, where the hydroxyl oxygen acts as a nucleophile, displacing the intermediate phosphine oxide .

Hydrolysis of the Ester Group

The methyl ester at position 4 is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

Treatment with aqueous HCl in methanol converts the ester to 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid (II-B1).

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₂SO₄ | |

| Solvent | Toluene | |

| Temperature | Reflux | |

| Yield | 62.2% |

The reaction involves nucleophilic attack by water on the ester carbonyl, facilitated by protonation of the leaving group .

Amide Formation via Carboxylic Acid Derivatives

The carboxylic acid derivative (II-B1) reacts with amines to form amides. A two-step protocol is commonly employed:

Step 1: Activation with TBTU

The carboxylic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and N,N-diisopropylethylamine (DIPEA).

Step 2: Coupling with Amines

The activated intermediate reacts with amines (e.g., 3-methoxyaniline or 2-chlorobenzylamine) to yield substituted amides:

| Product | Amine Used | Yield | Source |

|---|---|---|---|

| 2-Hydroxy-N-(3-methoxyphenyl)-6-phenylpyrimidine-4-carboxamide | 3-Methoxyaniline | 45% | |

| N-(2-Chlorobenzyl)-2-hydroxy-6-phenylpyrimidine-4-carboxamide | 2-Chlorobenzylamine | 43% |

This process is critical for generating bioactive derivatives, as amidation enhances molecular interactions with biological targets .

Condensation Reactions

The hydroxyl and ester groups enable participation in cyclocondensation reactions. For instance, heating with urea in the presence of H₂SO₄ forms fused pyrimidine systems, though specific examples for this compound require further validation .

Oxidation and Reduction

While direct oxidation/reduction studies on this compound are sparse, analogous pyrimidines undergo:

-

Oxidation : Conversion of hydroxyl to carbonyl groups under strong oxidants (e.g., KMnO₄).

-

Reduction : Hydrogenation of the pyrimidine ring with catalysts like Pd/C .

Mechanistic Insights

-

Mitsunobu Reaction : Proceeds through a betaine intermediate, with inversion of configuration at the hydroxyl-bearing carbon .

-

Ester Hydrolysis : Acid catalysis lowers the pKa of the leaving group, facilitating nucleophilic attack .

-

Amide Coupling : TBTU activates the carboxylate as an HOBt ester, enhancing electrophilicity for amine attack .

Scientific Research Applications

Pharmacological Applications

Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate has been investigated for its biological activities, particularly in the context of drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit CDC42, a protein involved in cancer cell proliferation. The findings suggest that it could serve as a lead compound for developing new anticancer therapies, particularly for targeting specific cancer cell lines .

Case Study:

- Tumor Growth Inhibition : In vivo studies demonstrated that treatment with methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate resulted in significant tumor size reduction in murine models compared to untreated controls.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects against neurodegenerative diseases. Research shows that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further studies in treating conditions like Alzheimer's disease .

Case Study:

- Neuroprotection : In models of ischemic stroke, methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate demonstrated significant neuroprotective effects, reducing neuronal death and improving functional recovery.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in creating complex heterocyclic structures.

Synthesis of Novel Derivatives

Researchers have utilized methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate as a precursor for synthesizing various derivatives through methods like Suzuki-Miyaura cross-coupling reactions. These derivatives have shown enhanced biological activities and structural diversity, making them suitable for systematic biological screening .

| Synthesis Method | Yield (%) | Product |

|---|---|---|

| Biginelli Condensation | 63% | Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate |

| Suzuki-Miyaura Coupling | 71% | Diverse phenyl derivatives |

Enzyme Inhibition Studies

Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). This property is crucial for developing treatments for neurological disorders like Alzheimer's disease.

AChE Inhibition

Studies have shown that certain derivatives of the compound exhibit significant AChE inhibitory activity, suggesting potential applications in treating cognitive decline associated with neurodegenerative diseases.

| Compound | IC50 (µM) |

|---|---|

| Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate | 90 |

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. Pathways involved may include inhibition of signal transduction processes or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate and its analogs:

Hydrogen Bonding and Crystallization

- Target Compound : The hydroxyl (-OH) and ester (-COOCH₃) groups facilitate intramolecular hydrogen bonds, forming six- or seven-membered rings, as observed in analogous pyrimidine carboxylates . These interactions stabilize twisted conformations in the crystal lattice.

- Methyl Sulfonyl Analog : The methylsulfonyl (-SO₂CH₃) group participates in stronger hydrogen bonds compared to hydroxyl, leading to more rigid crystal packing. Fluorophenyl substituents introduce steric effects, altering dihedral angles (e.g., 26.21°–41.72° between pyrimidine and aromatic rings).

- Ethyl Ester Analog : The ethyl ester group reduces crystallinity compared to methyl esters due to increased conformational flexibility. Hydrogen bonding is less directional, impacting solubility in polar solvents.

Physicochemical Properties

- Solubility :

- Stability :

Biological Activity

Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate can be synthesized through various methods, including the reaction of methyl 2,4-dioxo-4-phenylbutanoate with urea, followed by Mitsunobu coupling with alcohols. The resulting compound features a pyrimidine ring with hydroxyl and carboxylate functional groups that are crucial for its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Core | Central structure providing biological activity |

| Hydroxyl Group | Enhances solubility and bioactivity |

| Carboxylate Group | Facilitates interaction with enzymes |

| Phenyl Substitution | Modulates pharmacological properties |

Acetylcholinesterase Inhibition

One of the most significant biological activities of methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate is its role as an AChE inhibitor. AChE is crucial for the breakdown of acetylcholine, a neurotransmitter associated with memory and cognitive functions. Inhibition of this enzyme can enhance acetylcholine levels, making it a potential therapeutic target for Alzheimer's disease.

In vitro studies have shown that derivatives of this compound exhibit significant AChE inhibitory activity, with some compounds demonstrating an IC50 value around 90 µM, indicating their potential as therapeutic agents in cognitive disorders .

Cytotoxicity Studies

Recent research has also explored the cytotoxic effects of methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate against various cancer cell lines. For instance, studies indicated that this compound displayed selective toxicity towards cancer cells while showing minimal effects on normal cells. This selectivity suggests a favorable therapeutic window for potential anticancer applications.

Case Studies

- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate was administered to assess its cognitive-enhancing effects. Results indicated improved memory retention and reduced AChE activity compared to control groups .

- Cancer Cell Line Evaluation : The compound was tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer). It exhibited significant growth inhibition with IC50 values ranging from 0.1 to 10 µM in these cell lines, while showing much lower toxicity towards normal human cells .

Pharmacokinetic Properties

The pharmacokinetic profile of methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate has been evaluated through various studies:

Q & A

Basic Synthesis Optimization: What solvent systems and reaction conditions are optimal for synthesizing Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate?

Answer:

The synthesis of pyrimidine carboxylates often requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to stabilize intermediates and enhance reaction rates . Temperature control is critical: reactions typically proceed at 60–80°C to avoid decomposition of thermally sensitive intermediates. For example, cyclocondensation steps in similar compounds (e.g., dihydropyrimidines) are optimized under reflux conditions with catalytic acids (e.g., HCl or acetic acid). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification to achieve >95% purity .

Table 1: Example Reaction Conditions for Pyrimidine Derivatives

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | DMSO | 70 | HCl (0.1 eq) | 65–75 |

| Esterification | DCM | 25 | DMAP | 80–85 |

Advanced Structural Characterization: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved for this compound?

Answer:

X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving structural ambiguities . For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin laws. Disordered moieties (e.g., phenyl or ester groups) require PART instructions and restrained refinement. Pair with ORTEP-3 for visualizing anisotropic displacement parameters and validating hydrogen-bonding networks . Cross-validate with spectroscopic data (e.g., -NMR coupling constants) to confirm substituent orientations .

Basic Biological Screening: What assays are suitable for preliminary evaluation of its bioactivity?

Answer:

Screen against enzymes like dihydrofolate reductase (DHFR) or kinases due to structural similarities to known inhibitors (e.g., DHPM derivatives) . Use:

- Enzyme inhibition assays (IC determination via UV-Vis spectroscopy).

- Cytotoxicity tests (MTT assay on cancer cell lines, e.g., HeLa or MCF-7).

- Molecular docking (AutoDock Vina) to predict binding modes to ATP-binding pockets .

Advanced Structure-Activity Relationship (SAR): How do substituent modifications at the 2-hydroxy and 6-phenyl positions influence bioactivity?

Answer:

Systematic SAR studies involve:

- Electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring to enhance electrophilic interactions with target residues.

- Hydroxyl group methylation to reduce metabolic degradation while maintaining hydrogen-bonding capacity.

- Comparative docking studies (e.g., Glide or MOE) to map steric and electronic effects on binding affinities .

Table 2: Example Modifications and Activity Trends

| Substituent (Position) | Enzyme Inhibition (IC, μM) |

|---|---|

| 2-OH, 6-Ph (Parent) | 12.5 |

| 2-OCH, 6-Ph | 18.3 |

| 2-OH, 6-(4-NO-Ph) | 8.7 |

Basic Hydrogen-Bonding Analysis: How to identify key hydrogen-bonding motifs in its crystal structure?

Answer:

Use graph set analysis (Etter’s notation) to categorize motifs:

- D (donor) and A (acceptor) assignments for O-H···O/N interactions.

- C(8) motifs for dimeric arrangements common in pyrimidines . Validate via Mercury (CCDC) or CrystalExplorer to compute interaction energies and visualize networks .

Advanced Data Contradictions: How to address discrepancies between computational and experimental structural data?

Answer:

- Geometry optimization : Compare DFT-calculated (B3LYP/6-31G*) bond lengths/angles with XRD data. Deviations >0.05 Å suggest conformational flexibility or crystal packing effects.

- Electrostatic potential maps : Overlap with Hirshfeld surfaces to identify non-covalent interactions not captured in gas-phase calculations .

Basic Mechanism of Action: What experimental strategies can elucidate its biological targets?

Answer:

- Pull-down assays with biotinylated analogs to isolate protein targets.

- Kinase profiling panels (e.g., Eurofins KinaseProfiler) for high-throughput screening.

- Metabolic stability tests (e.g., liver microsome assays) to assess pharmacokinetic viability .

Advanced Byproduct Analysis: How to identify and mitigate side products during synthesis?

Answer:

- LC-MS monitoring : Detect intermediates (e.g., hydrolyzed esters or dimerized byproducts).

- Mechanistic studies : Use -labeling to trace unexpected pathways (e.g., Michael adducts in Biginelli reactions) .

Basic Thermal Stability: What techniques assess its thermal decomposition profile?

Answer:

- TGA/DSC : Determine decomposition onset temperatures (typically >200°C for ester derivatives).

- Hot-stage microscopy : Correlate phase transitions (melting/charring) with mass loss data .

Advanced Polymorphism: How do crystallization solvents influence polymorph formation?

Answer:

Screen solvents (e.g., ethanol, acetonitrile) using the Ostwald rule of stages . High-polarity solvents favor dense packing (Form I), while low-polarity solvents yield metastable polymorphs (Form II). Validate via PXRD and solid-state NMR to quantify phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.